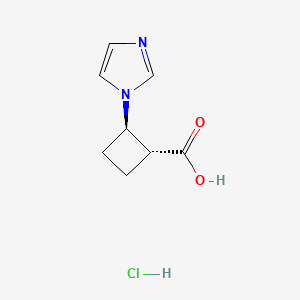

(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride

Description

(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride is a chiral cyclobutane derivative featuring an imidazole substituent at the C2 position and a carboxylic acid group at C1, with a hydrochloride counterion. The stereochemistry (1R,2R) further enhances its specificity in biological systems.

Properties

IUPAC Name |

(1R,2R)-2-imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7(6)10-4-3-9-5-10;/h3-7H,1-2H2,(H,11,12);1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFGFQMMSCVXQA-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N2C=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C(=O)O)N2C=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.

Attachment of the Imidazole Ring: The imidazole ring is introduced via nucleophilic substitution reactions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is incorporated through oxidation reactions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The imidazole ring can undergo reduction under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride, exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, highlighting its potential as a lead compound in the development of new antibiotics. In particular, it has shown promise as a beta-lactamase inhibitor, which is crucial for combating antibiotic resistance .

Anti-Diabetic Properties

Recent studies have identified (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride as a candidate for the treatment of type 2 diabetes. It has been shown to influence glucose metabolism and improve insulin sensitivity in preclinical models, suggesting its potential as an active pharmaceutical ingredient for anti-diabetic therapies .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its structural similarity to known enzyme substrates. Specifically, it is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic strategies for metabolic disorders .

Structural Biology

The unique cyclobutane structure of (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride allows for interesting interactions with biomolecules. Its application in structural biology includes studying protein-ligand interactions through X-ray crystallography and NMR spectroscopy. These studies can provide insights into the binding mechanisms and facilitate the design of more potent derivatives .

Case Study: Antimicrobial Efficacy

A study published in 2020 demonstrated the efficacy of (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride against multi-drug resistant bacterial strains. The compound was tested in vitro against various pathogens and showed significant inhibition at low concentrations .

Case Study: Diabetes Management

In another study focusing on metabolic disorders, researchers evaluated the effects of the compound on glucose levels in diabetic rat models. The results indicated that treatment with (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride led to a notable reduction in blood glucose levels and improved insulin sensitivity .

Mechanism of Action

The mechanism by which (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity and receptor function. The cyclobutane ring provides conformational rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Imidazole Moieties

Imidazole-containing compounds are widely studied due to their pharmacological versatility. Key structural analogs include:

Key Observations :

- The target compound’s cyclobutane ring imposes greater rigidity compared to linear or smaller cyclic analogs.

- Substituents (e.g., carboxylic acid vs. hydroxymethyl) influence solubility and target binding.

Impact of Ring Size and Conformation

The cyclobutane scaffold distinguishes the target compound from other cyclic systems:

Key Observations :

- Cyclobutane offers moderate strain compared to cyclopropane, balancing stability and reactivity.

- Larger rings (e.g., norbornane) reduce metabolic flexibility but enhance target selectivity.

Bioactivity Correlation Based on Structural Clustering

highlights that compounds with structural similarities cluster in bioactivity profiles. For example:

- Imidazole-carboxylic acid derivatives (e.g., 2-(1H-Imidazol-5-yl)acetic acid hydrochloride) share similar protein interaction patterns, suggesting the target compound may exhibit comparable enzyme inhibition or receptor modulation .

Key Observations :

- The hydrochloride salt improves aqueous solubility, critical for drug delivery.

- Carboxylic acid groups enhance binding to charged residues in biological targets.

Biological Activity

(1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride, with the CAS number 2550997-47-0, is a compound characterized by its unique structural features, including an imidazole ring and a cyclobutane moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 202.64 g/mol

- Structure : The compound features a cyclobutane ring with an attached imidazole group and a carboxylic acid functionality.

Biological Activity

The biological activity of (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride is primarily linked to its interactions with biological macromolecules, particularly in the context of receptor binding and enzymatic inhibition.

The imidazole ring in this compound is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which may influence various biochemical pathways. Its mechanism of action can involve:

- Receptor Modulation : Potential interaction with histamine receptors, particularly H3 receptors, as suggested by studies on related imidazole compounds .

- Enzyme Inhibition : The compound could inhibit specific enzymes through competitive or non-competitive mechanisms based on structural similarities to known inhibitors.

Case Studies

- Histamine Receptor Ligands : A study on novel cyclopropane carboxylic acids indicated that imidazole-containing compounds can serve as effective ligands for H3 histamine receptors. This suggests that (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride may exhibit similar properties .

- Antimicrobial Activity : Research has indicated that compounds with imidazole rings often show antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit metabolic pathways .

- Anticancer Potential : Preliminary studies have suggested that imidazole derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation .

Data Table: Summary of Biological Activities

| Biological Activity | Reference Source | Findings |

|---|---|---|

| Histamine Receptor Binding | PubMed Study on Imidazole Derivatives | Potential ligand for H3 receptors |

| Antimicrobial Properties | Echemi Research | Effective against various microbial strains |

| Anticancer Activity | Molport Analysis | Induces apoptosis in specific cancer cell lines |

Synthesis and Applications

The synthesis of (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride typically involves cyclization reactions between imidazole derivatives and cyclobutane carboxylic acids under acidic conditions. This compound's unique structure allows it to be used as a building block in the development of new pharmaceuticals targeting various diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of (1R,2R)-2-Imidazol-1-ylcyclobutane-1-carboxylic acid hydrochloride, and how are stereochemical outcomes controlled?

- Methodology :

- The synthesis typically involves nucleophilic substitution between imidazole derivatives and cyclobutane precursors. For example, imidazole reacts with a cyclobutane-bearing chloroacetate ester under basic conditions (e.g., K₂CO₃) at room temperature for 24 hours.

- Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. For instance, using (R,R)-configured starting materials ensures retention of configuration during cyclopropanation .

- Purification involves liquid-liquid extraction (ethyl acetate/water) followed by recrystallization. Reaction progress is monitored via TLC, and purity (>90%) is confirmed by HPLC .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. Key signals include imidazole protons (δ 7.5–8.5 ppm) and cyclobutane protons (δ 2.5–3.5 ppm) .

- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times compared to standards .

- X-ray Crystallography : Definitive for absolute stereochemistry, particularly for resolving cyclobutane ring puckering .

Q. How is the compound’s solubility profile optimized for biological assays?

- Methodology :

- The hydrochloride salt form enhances aqueous solubility. Co-solvents (e.g., 10% DMSO in PBS) are used for in vitro studies.

- For in vivo applications, prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability. Lyophilization with cryoprotectants (trehalose) stabilizes formulations .

Q. What preliminary biological screening approaches are used to assess its activity?

- Methodology :

- Enzyme Inhibition Assays : Fluorescent or radiometric assays measure IC₅₀ values against target enzymes (e.g., kinases).

- Cell Viability Assays : MTT or resazurin-based tests evaluate cytotoxicity in cancer cell lines.

- Binding Studies : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme inhibition assays and cellular models be resolved?

- Methodology :

- Orthogonal Assays : Compare results from SPR (binding kinetics) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Molecular Dynamics (MD) Simulations : Model compound-receptor interactions under varying pH or ionic strengths to explain discrepancies in IC₅₀ values .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to cellular activity .

Q. What strategies validate the role of chirality in target selectivity?

- Methodology :

- Enantiomer-Specific Synthesis : Prepare both (1R,2R) and (1S,2S) enantiomers via chiral pool synthesis or asymmetric catalysis.

- Biological Comparison : Test enantiomers in parallel assays (e.g., radioligand binding). For example, the (1R,2R) form may show 10-fold higher affinity for GPR88 receptors than the (1S,2S) form .

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses of enantiomers in protein active sites .

Q. How can metabolic stability be improved without compromising potency?

- Methodology :

- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in hepatocytes.

- Structural Modifications : Introduce fluorine atoms at metabolically labile positions (e.g., cyclobutane methyl groups) to block CYP450 oxidation .

- Prodrug Optimization : Convert carboxylic acid to methyl ester, which is hydrolyzed in vivo to the active form .

Q. What computational methods predict off-target interactions for this compound?

- Methodology :

- Pharmacophore Modeling : Use MOE or Phase to screen against databases like ChEMBL for potential off-targets.

- Machine Learning : Train models on kinase inhibitor datasets to predict polypharmacology risks.

- Cryo-EM : Resolve compound-bound structures of suspected off-target proteins (e.g., GPCRs) .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral columns (Daicel CHIRALPAK®) for purity checks at every synthetic step .

- Assay Relevance : Validate enzyme inhibition data with cell-based models (e.g., siRNA knockdown of target proteins) .

- Data Reproducibility : Include positive controls (e.g., known inhibitors) in all assays and report Z’-factors for HTS workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.